3-Cyclopropoxy-6-isopropylpicolinamide
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Overview
Description
3-Cyclopropoxy-6-isopropylpicolinamide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of picolinamide, featuring a cyclopropoxy group at the third position and an isopropyl group at the sixth position of the picolinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropylpicolinamide typically involves the following steps:
Isopropylation: The isopropyl group is introduced via an alkylation reaction, where an isopropyl halide is used as the alkylating agent.
Picolinamide Formation: The final step involves the formation of the picolinamide ring, which can be achieved through a condensation reaction between a picolinic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-isopropylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-6-isopropylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-isopropylpicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group imparts conformational rigidity to the molecule, enhancing its binding affinity to target proteins or enzymes. The isopropyl group may contribute to the compound’s hydrophobic interactions, further stabilizing its binding to the target.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-6-methylpicolinamide
- 3-Cyclopropoxy-6-ethylpicolinamide
- 3-Cyclopropoxy-6-propylpicolinamide
Uniqueness
3-Cyclopropoxy-6-isopropylpicolinamide is unique due to the specific combination of the cyclopropoxy and isopropyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-7(2)9-5-6-10(16-8-3-4-8)11(14-9)12(13)15/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
MNMWHTGOMPRSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
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